An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one
An In-depth Technical Guide to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with predictive insights to facilitate further investigation of this molecule.
Introduction and Molecular Architecture
3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one (CAS Number: 1513184-34-3) is a heterocyclic compound featuring a cyclohexanone ring substituted with a 3,5-dimethylpyrazole moiety at the third position.[1] The molecular structure combines the functionalities of a cyclic ketone and a disubstituted pyrazole, suggesting a rich and versatile chemical profile.
The cyclohexanone component is a widely utilized six-carbon cyclic ketone, known for its role as a solvent and a key intermediate in the synthesis of polymers and pharmaceuticals.[2][3][4] The 3,5-dimethyl-1H-pyrazole unit is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties.[5][6][7] The amalgamation of these two moieties in 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one presents a molecule of significant interest for synthetic and medicinal chemistry.
Core Structural Components:
-
Cyclohexanone Ring: A six-membered carbocyclic ring containing a ketone functional group. This part of the molecule is a primary site for nucleophilic addition and enolate chemistry.
-
3,5-Dimethyl-1H-pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms and two methyl substituents. This moiety is generally stable but can participate in various coupling reactions and can influence the overall electronic properties and biological activity of the molecule.
Physicochemical Properties
While specific experimental data for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is not extensively available in the public domain, we can infer its properties from its constituent parts and general chemical principles.
| Property | Value | Source |
| CAS Number | 1513184-34-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one | [1] |
| Canonical SMILES | CC1=CC(C)=NN1C1CCCC(=O)C1 | [1] |
| Predicted LogP | 1.51 | [1] |
| Predicted Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is expected. | Inferred |
| Predicted Appearance | Likely a white to pale yellow solid at room temperature. | Inferred |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is the aza-Michael addition of 3,5-dimethyl-1H-pyrazole to cyclohex-2-en-1-one. This reaction is a well-established method for the formation of C-N bonds.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve cyclohex-2-en-1-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.
-
Addition of Pyrazole: Add 3,5-dimethyl-1H-pyrazole (1.1 eq) to the solution.
-
Catalysis: Introduce a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA), to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthesis workflow for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one.
Spectroscopic Characterization (Predicted)
The structural features of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one suggest the following expected spectroscopic signatures:
-
¹H NMR:
-
Signals corresponding to the two methyl groups on the pyrazole ring (around 2.1-2.3 ppm).
-
A singlet for the proton on the pyrazole ring (around 5.8-6.0 ppm).
-
A multiplet for the methine proton on the cyclohexanone ring attached to the pyrazole nitrogen.
-
A series of multiplets for the methylene protons of the cyclohexanone ring.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the cyclohexanone (around 200-210 ppm).
-
Signals for the carbons of the pyrazole ring.
-
Signals for the methyl carbons on the pyrazole ring.
-
Signals for the carbons of the cyclohexanone ring.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the ketone (around 1710-1725 cm⁻¹).
-
C-H stretching bands for the alkyl and aromatic protons.
-
C=C and C=N stretching bands from the pyrazole ring.
-
-
Mass Spectrometry:
-
A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (192.26 g/mol ).
-
Characteristic fragmentation patterns involving the loss of the dimethylpyrazole moiety or cleavage of the cyclohexanone ring.
-
Potential Reactivity and Chemical Behavior
The reactivity of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is primarily dictated by the ketone and pyrazole functional groups.
Reactions at the Ketone Group:
-
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into a carbon-carbon double bond.
-
Enolate Formation: In the presence of a base, the ketone can form an enolate, which can then participate in various alkylation and aldol condensation reactions.
Reactions involving the Pyrazole Ring:
The 3,5-dimethyl-1H-pyrazole ring is generally stable and aromatic. However, the nitrogen atoms can act as ligands for metal coordination.[8] The ring itself can undergo electrophilic substitution, although this is less common than for more electron-rich aromatic systems.
Caption: Potential reactivity pathways for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one.
Potential Applications and Biological Relevance
Given the well-documented biological activities of pyrazole-containing compounds, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is a promising candidate for drug discovery and development. Pyrazole derivatives have shown a remarkable range of pharmacological effects, including:
The cyclohexanone moiety can influence the pharmacokinetic properties of the molecule, such as its solubility, membrane permeability, and metabolic stability. The combination of these two structural motifs could lead to novel therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.
Conclusion
3-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclohexan-1-one is a molecule with significant potential in synthetic and medicinal chemistry. While specific experimental data is currently limited, this guide provides a solid foundation for future research by outlining its probable physicochemical properties, a viable synthetic route, and its likely chemical and biological behavior based on the well-understood chemistry of its constituent parts. The insights presented here are intended to catalyze further investigation into this promising compound.
References
-
National Center for Biotechnology Information. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. PubChem. Retrieved February 23, 2026, from [Link]
-
Vertec BioSolvents. (2022, May 2). What is Cyclohexanone Used For? Retrieved February 23, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). 3,5-dimethyl-1H-pyrazole. Retrieved February 23, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved February 23, 2026, from [Link]
-
Quora. (2017, October 22). What are the uses of cyclohexanone? Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. PMC. Retrieved February 23, 2026, from [Link]
-
MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved February 23, 2026, from [Link]
-
The Good Scents Company. (n.d.). 3,5-dimethyl pyrazole. Retrieved February 23, 2026, from [Link]
-
TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, June 24). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][3]triazolo[3,4- b ][1][3][11] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PMC. Retrieved February 23, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved February 23, 2026, from [Link]
-
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved February 23, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 23, 2026, from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
PLOS One. (2015, June 10). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Retrieved February 23, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. labproinc.com [labproinc.com]
- 3. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 4. quora.com [quora.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity | PLOS One [journals.plos.org]
- 11. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | C8H9N3O | CID 262101 - PubChem [pubchem.ncbi.nlm.nih.gov]
